Furanic platform molecules are seen as potential substitutes for petroleum derivatives due to their reactivity.
Biocatalytic and fermentative methods for the bioconversion of furans have been explored.
2-(Tributylstannyl)furan is used as an intermediate in the pharmaceutical industry.
3-Formyl-2-(tributylstannyl)furan is characterized by the molecular formula C17H30O2Sn and a molecular weight of 358.12 g/mol. The structure features a furan ring with a formyl group at the 3-position and a tributylstannyl group at the 2-position. This compound is notable for its organometallic nature, which allows it to participate in various
The compound is primarily involved in Stille coupling reactions, which are essential for forming carbon-carbon bonds. It can react with various electrophiles to generate substituted furan derivatives. For example, it has been used in the synthesis of benzofurans and other complex organic molecules through palladium-catalyzed cross-coupling methods .
Additionally, 3-Formyl-2-(tributylstannyl)furan can undergo hydrolysis under specific conditions, leading to the release of tributylstannol and other products .
Synthesis of 3-Formyl-2-(tributylstannyl)furan can be achieved through several methods:
3-Formyl-2-(tributylstannyl)furan finds applications in:
Several compounds share structural similarities with 3-Formyl-2-(tributylstannyl)furan, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Tributylstannyl)furan | Furan ring with tributylstannyl group | Base structure without formyl group |
| 5-Methyl-2-(tributylstannyl)furan | Methyl substitution at position 5 | Alters reactivity compared to the parent furan |
| 2-(Tributylstannyl)benzofuran | Benzofuran structure with tributylstannyl group | Potentially different biological activity |
| 3-Furmoyl-2-(tributylstannyl)furan | Similar structure but with different substituents | May exhibit distinct reactivity profiles |
Each of these compounds offers unique properties that can be exploited in various